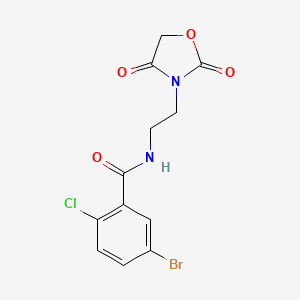![molecular formula C19H21FN6O2 B2526065 3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1421460-09-4](/img/structure/B2526065.png)
3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H21FN6O2 and its molecular weight is 384.415. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of pyrimidine derivatives, including methods for creating compounds with potential biological activity, are crucial. For instance, Rauf et al. (2010) describe the synthesis of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, showcasing methodologies that could be applicable to similar compounds for understanding their structural and functional properties. Such processes involve reacting amino pyridines and other derivatives to yield compounds with varying biological activities (Rauf et al., 2010).
Biological Activities
The exploration of biological activities is a significant application of pyrimidine derivatives. For example, studies have identified compounds with herbicidal activities, such as the work by Yang Huazheng (2013), who synthesized compounds exhibiting herbicidal activities against Brassica napus, demonstrating the agricultural applications of pyrimidine derivatives (Yang Huazheng, 2013).
Antitumor and Anticancer Potential
Antitumor and anticancer activities are among the most compelling applications of pyrimidine derivatives. Huang et al. (2001) focused on synthesizing sulfonamide derivatives containing 5-flurouracil and nitrogen mustard to obtain potent antitumor agents with low toxicity, indicating the potential of pyrimidine derivatives in developing new cancer treatments (Huang et al., 2001).
Drug Development and Medicinal Chemistry
The development of novel drugs and the study of their mechanisms are pivotal applications. For instance, compounds have been designed for the inhibition of urease activity, showcasing the potential of pyrimidine derivatives in medicinal chemistry and drug development. This includes research on compounds that exhibit significant activity compared to standard inhibitors, highlighting the therapeutic potential of pyrimidine derivatives (Rauf et al., 2010).
Propiedades
IUPAC Name |
6-[(2-fluorophenyl)methyl]-2-(2-pyrrolidin-1-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O2/c20-15-6-2-1-5-13(15)12-26-17(27)14-11-22-18(23-16(14)24-19(26)28)21-7-10-25-8-3-4-9-25/h1-2,5-6,11H,3-4,7-10,12H2,(H2,21,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROASIZSUYOCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2525984.png)
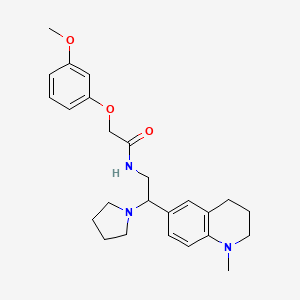

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-pyridinyl)methanamine](/img/structure/B2525989.png)
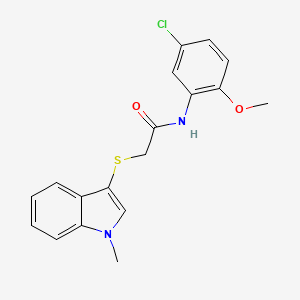

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2525993.png)
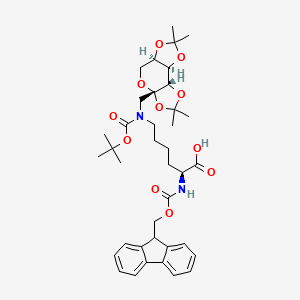

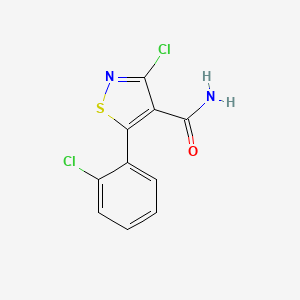
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2526002.png)
![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)
